Benzene, 4-bromo-1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2-(trifluoromethoxy)-
Overview
Description
Benzene, 4-bromo-1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2-(trifluoromethoxy)- is a complex organic compound that features a bromine atom, a tert-butyldimethylsilyloxymethyl group, and a trifluoromethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 4-bromo-1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2-(trifluoromethoxy)- typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of specific reagents and catalysts to achieve high yields and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can help in scaling up the synthesis while maintaining product quality and consistency .
Chemical Reactions Analysis
Types of Reactions
Benzene, 4-bromo-1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2-(trifluoromethoxy)- can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the trifluoromethoxy and tert-butyldimethylsilyloxymethyl groups retained .
Scientific Research Applications
Benzene, 4-bromo-1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2-(trifluoromethoxy)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules for drug discovery.
Mechanism of Action
The mechanism by which Benzene, 4-bromo-1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2-(trifluoromethoxy)- exerts its effects depends on the specific application. In chemical reactions, the tert-butyldimethylsilyloxymethyl group can act as a protecting group, while the trifluoromethoxy group can influence the compound’s reactivity and stability. The bromine atom can serve as a reactive site for further functionalization .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzene derivatives with different substituents, such as:
- 4-Bromo-1-(tert-butyldimethylsilyloxymethyl)-2-chlorobenzene
- 4-Bromo-1-(tert-butyldimethylsilyloxymethyl)-2-methoxybenzene
- 4-Bromo-1-(tert-butyldimethylsilyloxymethyl)-2-fluorobenzene
Uniqueness
What sets Benzene, 4-bromo-1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2-(trifluoromethoxy)- apart is the presence of the trifluoromethoxy group, which imparts unique electronic and steric properties to the molecule. This makes it particularly useful in the synthesis of compounds with specific reactivity and stability profiles .
Properties
IUPAC Name |
[4-bromo-2-(trifluoromethoxy)phenyl]methoxy-tert-butyl-dimethylsilane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrF3O2Si/c1-13(2,3)21(4,5)19-9-10-6-7-11(15)8-12(10)20-14(16,17)18/h6-8H,9H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIGBFMZVUYDOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=C(C=C(C=C1)Br)OC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrF3O2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101127276 | |
Record name | 4-Bromo-1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101127276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220996-82-7 | |
Record name | 4-Bromo-1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2-(trifluoromethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=220996-82-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101127276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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